molecular formula C14H12F3N B14010670 4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile

4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile

Cat. No.: B14010670
M. Wt: 251.25 g/mol
InChI Key: LSNOSJSXVOBRQE-UHFFFAOYSA-N
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Description

4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile is an organic compound with a unique structure that combines a cyclohexene ring with a trifluoromethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile typically involves the reaction of a cyclohexene derivative with a trifluoromethylated benzonitrile. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts and organic solvents like toluene can be common in such synthetic routes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a benzonitrile moiety, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C14H12F3N

Molecular Weight

251.25 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H12F3N/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h4,6-8H,1-3,5H2

InChI Key

LSNOSJSXVOBRQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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